

Application Notes and Protocols for TC-G 1005 in db/db Mice

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Compound of Interest

Compound Name: TC-G 1005

Cat. No.: B15605227

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These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of **TC-G 1005**, a potent and selective TGR5 agonist, in db/db mice, a widely used model for type 2 diabetes.

Introduction

TC-G 1005 is a small molecule agonist of the Takeda G protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1).[1] Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[2][3] GLP-1 enhances insulin secretion, suppresses glucagon release, and slows gastric emptying, thereby contributing to lower blood glucose levels.[2] **TC-G 1005** is orally bioavailable and has demonstrated significant glucose-lowering effects in diabetic mouse models.[4][5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **TC-G 1005** in mouse models.

Table 1: Effect of a Single Oral Dose of **TC-G 1005** on Blood Glucose in db/db Mice[5][6]

Time Point (hours)	Blood Glucose Reduction (%)
4	Significant
6	Significant
10	Significant
24	Significant

Note: A single oral dose of 50 mg/kg was administered.

Table 2: Effect of a Single Oral Dose of **TC-G 1005** on Plasma Active GLP-1 Levels in ICR Mice^{[5][7]}

Dosage (mg/kg)	Increase in Plasma Active GLP-1 (%)
25	31
50	96
100	282

Recommended Dosage for db/db Mice

Based on available data, a single oral dose of 50 mg/kg of **TC-G 1005** has been shown to be effective in significantly reducing blood glucose levels in db/db mice for up to 24 hours.^{[5][6]}

Experimental Protocols

Protocol 1: Preparation of TC-G 1005 for Oral Administration

This protocol provides two options for formulating **TC-G 1005** for oral gavage in mice.

Vehicle Formulation 1: Aqueous Suspension^[5]

Materials:

- **TC-G 1005** powder

- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **TC-G 1005** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix until uniform.
- Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Vehicle Formulation 2: Corn Oil Suspension[5]

Materials:

- **TC-G 1005** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil

Procedure:

- Prepare a stock solution of **TC-G 1005** in DMSO.
- Add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve the final desired concentration. The final vehicle composition will be 10% DMSO and 90% corn oil.

Protocol 2: In Vivo Efficacy Study in db/db Mice

This protocol outlines the procedure for evaluating the glucose-lowering effects of **TC-G 1005** in a db/db mouse model.

Animals:

- Male db/db mice
- Age-matched male non-diabetic control mice (e.g., C57BL/6J)

Procedure:

- Acclimate the animals for at least one week before the experiment.
- House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
- Fast the mice overnight (approximately 16-18 hours) before the experiment, ensuring continued access to water.[\[4\]](#)
- Record the baseline body weight of each mouse.
- Administer a single oral dose of **TC-G 1005** (50 mg/kg) or the vehicle control to the respective groups of mice via oral gavage.
- Measure blood glucose levels from tail vein blood at baseline (0 hours) and at specified time points post-administration (e.g., 4, 6, 10, and 24 hours).[\[5\]](#)
- Blood glucose can be measured using a standard glucometer.[\[4\]](#)[\[7\]](#)

Protocol 3: Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of **TC-G 1005** on glucose tolerance.

Procedure:

- Fast the mice overnight (16-18 hours) with free access to water.[\[4\]](#)
- Administer **TC-G 1005** (e.g., 50 mg/kg) or vehicle orally 30-60 minutes prior to the glucose challenge.

- At time 0, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[1]
- Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose administration.[1][4]
- Measure blood glucose levels at each time point.

Protocol 4: Plasma GLP-1 Measurement

This protocol describes the procedure for measuring changes in plasma GLP-1 levels following **TC-G 1005** administration.

Procedure:

- Fast mice as described in the previous protocols.
- Administer **TC-G 1005** (e.g., 25, 50, or 100 mg/kg) or vehicle orally.
- At a specified time point after administration (e.g., 30 minutes), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Measure active GLP-1 levels in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

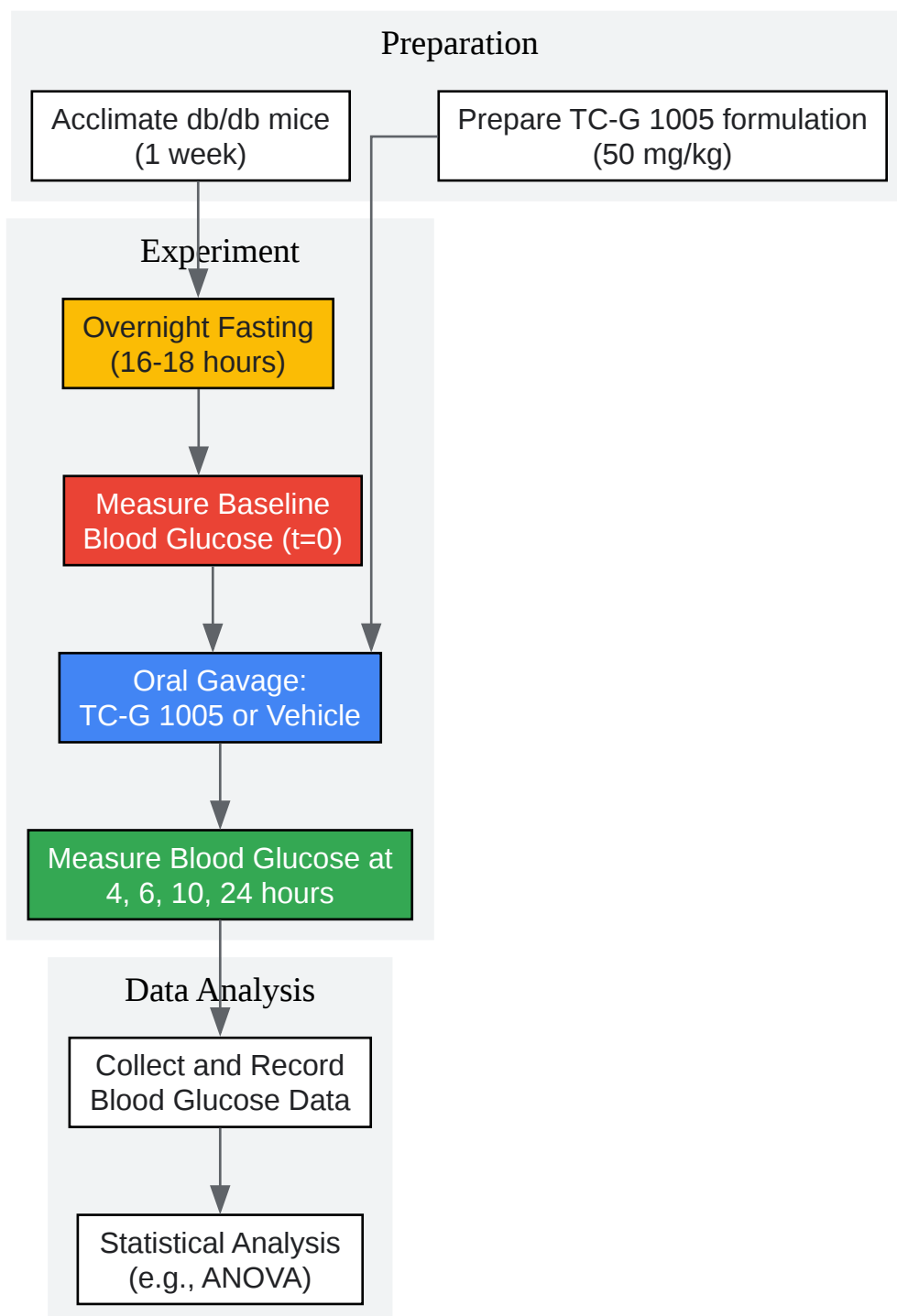
Signaling Pathway of TC-G 1005



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Caption: **TC-G 1005** signaling pathway leading to lower blood glucose.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for evaluating **TC-G 1005** efficacy in db/db mice.

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